5-n-Tricosylresorcinol (C23:0 AR) is a highly lipophilic, 23-carbon straight-chain alkylresorcinol naturally abundant in the bran of wheat and rye [1]. Structurally, it features a 1,3-dihydroxybenzene ring coupled to an ultra-long saturated aliphatic tail, conferring potent amphiphilic properties that dictate its behavior in lipid bilayers and enzymatic binding pockets [2]. In industrial and laboratory procurement, pure 5-n-tricosylresorcinol is primarily sourced as an analytical standard for whole-grain biomarker quantification via UHPLC-MS/MS, and as a specialized biochemical reagent for lipoxygenase inhibition and membrane biophysics studies [3]. Its extreme hydrophobicity and specific chain length make it a critical material for applications where shorter-chain homologs or crude phenolic mixtures fail to provide the necessary structural rigidification or analytical specificity.
Procurement of pure 5-n-tricosylresorcinol is necessary because generic substitution with crude wheat bran extracts or shorter-chain alkylresorcinols (e.g., 5-n-pentadecylresorcinol, C15:0) fundamentally alters experimental and analytical outcomes [1]. Crude extracts contain variable mixtures of C15 to C25 homologs, making it impossible to isolate the specific membrane-rigidifying effects or exact enzyme inhibition kinetics dictated by the C23 chain [2]. Furthermore, in biomarker analysis, the precise ratio of C23:0 to other homologs (such as C17:0 or C21:0) is the exact metric used to differentiate wheat from rye consumption; using a generic total-alkylresorcinol standard obliterates this resolution [3]. Finally, structure-activity relationship (SAR) studies demonstrate that the C23 chain length significantly reduces cytotoxicity while maximizing lipoxygenase inhibition compared to C15:0, meaning shorter homologs cannot be used as functional equivalents in enzyme assays or cell culture [4].
Lipoxygenase inhibition and antioxidant potency shift with alkyl chain length; substituting C21:0 or C25:0 may alter assay outcomes.
Normal fibroblast cytotoxicity differs markedly between homologs; safety-window interpretation depends on exact chain length.
Cereal grain alkylresorcinols are constitutive metabolites, while C23:0 from Azotobacter is developmentally induced; cellular context may not transfer.
In comparative enzymatic assays against soybean lipoxygenase isoenzymes (L-1, L-2, L-3), pure 5-n-tricosylresorcinol (C23:0) demonstrated the highest inhibitory efficiency among tested homologs [1]. The inhibitory activity of alkylresorcinols is directly correlated with the length of the aliphatic chain. Consequently, C23:0 exhibits an IC50 in the low micromolar range, significantly outperforming shorter-chain alternatives like 5-n-pentadecylresorcinol (C15:0) [1].
| Evidence Dimension | Lipoxygenase (LOX) Inhibition (IC50) |
| Target Compound Data | 5-n-Tricosylresorcinol (C23:0): Low micromolar IC50 (most efficient inhibitor) |
| Comparator Or Baseline | 5-n-Pentadecylresorcinol (C15:0): Higher IC50 (less efficient inhibitor) |
| Quantified Difference | C23:0 provides superior enzyme inhibition due to optimal hydrophobic tail binding in the lipoxygenase active site. |
| Conditions | In vitro assay using soybean lipoxygenase isoenzymes with linoleic or arachidonic acid substrates. |
For buyers formulating enzyme inhibitors or studying lipid oxidation pathways, the pure C23:0 homolog provides superior lipoxygenase inhibition compared to shorter-chain analogs.
The ultra-long 23-carbon tail of 5-n-tricosylresorcinol deeply inserts into lipid bilayers, fundamentally altering membrane biophysics. Studies using fluorescent membrane probes (NBD-PE and TMA-DPH) in Azotobacter chroococcum models reveal that the presence of C23:0 in the lipid bilayer significantly restrains phospholipid rotational motion [1]. This structural rigidification is a specific function of long-chain homologs synthesized during bacterial cyst formation, an effect not replicated by shorter-chain alkylresorcinols [1].
| Evidence Dimension | Phospholipid Rotational Motion (Membrane Fluidity) |
| Target Compound Data | 5-n-Tricosylresorcinol (C23:0): Restrains rotational motion and rigidifies bilayer |
| Comparator Or Baseline | Shorter-chain ARs (e.g., C15:0) / Standard Phospholipids: Higher membrane fluidity |
| Quantified Difference | C23:0 induces a measurable decrease in membrane fluidity and rotational motion. |
| Conditions | Lipid bilayer analysis using NBD-PE and TMA-DPH fluorescent probes. |
Essential for researchers engineering liposomes or studying bacterial desiccation resistance, where precise control over membrane rigidification is process-critical.
In nutritional epidemiology, the ratio of specific alkylresorcinol homologs is used to differentiate whole-grain wheat intake from rye intake. Wheat bran contains approximately 7-8% C23:0, while rye bran contains ~11% [1]. Calculating exact ratios (such as C17:0 to C21:0, and profiling C23:0) requires pure analytical standards. Using a generic total-alkylresorcinol assay or crude extract prevents the precise LC-MS calibration needed to quantify these distinct homolog profiles [1].
| Evidence Dimension | Analytical Specificity (Homolog Ratio Resolution) |
| Target Compound Data | Pure 5-n-Tricosylresorcinol Standard: Enables exact quantification of C23:0 for ratio calculations |
| Comparator Or Baseline | Crude Wheat Bran Extract / Total AR Assays: Cannot resolve individual homolog ratios |
| Quantified Difference | Pure standard allows absolute quantification required to distinguish wheat (high C21/C19) from rye (high C17/C19/C21/C23). |
| Conditions | UHPLC-ESI-QTOF MS or GC-MS biomarker profiling of biological fluids or food matrices. |
Procurement of the pure C23:0 standard is strictly necessary for laboratories performing validated nutritional biomarker profiling and food authentication.
In structure-activity relationship (SAR) studies against human colon cancer cell lines (HT-29), the antiproliferative activity of alkylresorcinols is negatively correlated with side-chain length. 5-n-Tricosylresorcinol (C23:0) exhibits weak inhibitory effects (IC50 > 50 µM), whereas shorter homologs like 5-n-heptadecylresorcinol (C17:0) demonstrate much stronger cytotoxicity (IC50 ~ 30 µM) [1]. This marked difference makes C23:0 a critical long-chain benchmark for establishing baseline toxicity in phenolic lipid screening [1].
| Evidence Dimension | Antiproliferative Activity (IC50 in HT-29 cells) |
| Target Compound Data | 5-n-Tricosylresorcinol (C23:0): IC50 > 50 µM (Weak cytotoxicity) |
| Comparator Or Baseline | 5-n-Heptadecylresorcinol (C17:0): IC50 ~ 30 µM (Strong cytotoxicity) |
| Quantified Difference | C23:0 is significantly less cytotoxic than C17:0, demonstrating a strict chain-length dependency. |
| Conditions | In vitro cell viability assay using human HT-29 colon cancer cells. |
Provides a necessary long-chain, low-toxicity baseline comparator for pharmaceutical researchers mapping the SAR of phenolic lipids.
As a pure analytical standard, 5-n-tricosylresorcinol is essential for calibrating UHPLC-MS/MS and GC-MS instruments to quantify whole-grain intake biomarkers. It enables researchers to calculate exact homolog ratios to definitively distinguish wheat consumption from rye consumption in clinical samples [1].
Due to its superior ability to inhibit soybean lipoxygenase isoenzymes at low micromolar concentrations, C23:0 is the preferred long-chain resorcinolic lipid for formulating experimental lipoxygenase inhibitors and studying lipid oxidation pathways [2].
Because the ultra-long C23 tail deeply inserts into and rigidifies lipid bilayers, this compound is ideal for biophysical studies requiring the restraint of phospholipid rotational motion, such as engineering specialized liposomes or modeling bacterial desiccation resistance [3].
Given its weak cytotoxicity compared to shorter homologs (like C15:0 or C17:0), C23:0 serves as an optimal negative control or long-chain benchmark in high-throughput screening assays evaluating the antiproliferative effects of phenolic lipids [4].
Irritant